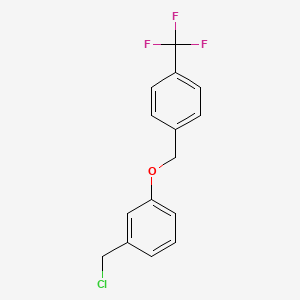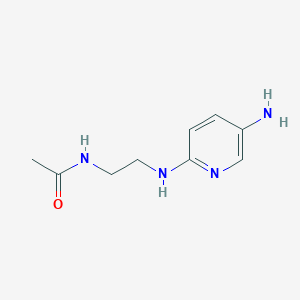
N-(4-chloroquinolin-3-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-chloroquinolin-3-yl)formamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group at the 4-position and a formamide group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloroquinolin-3-yl)formamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of microwave irradiation or ionic liquids, are also being explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions: N-(4-chloroquinolin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products:
- Quinoline N-oxides (oxidation)
- Aminoquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
科学的研究の応用
N-(4-chloroquinolin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
作用機序
The mechanism of action of N-(4-chloroquinolin-3-yl)formamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to antibacterial effects .
類似化合物との比較
N-(4-chloroquinolin-3-yl)formamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also contains a quinoline ring but with different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and biological activities.
Amodiaquine: Another antimalarial compound with a similar quinoline structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
N-(4-chloroquinolin-3-yl)formamide |
InChI |
InChI=1S/C10H7ClN2O/c11-10-7-3-1-2-4-8(7)12-5-9(10)13-6-14/h1-6H,(H,13,14) |
InChIキー |
SLSHTWGIKUFRSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)NC=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclohexyloxy)phenyl]methanesulfonamide](/img/structure/B8385781.png)


![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)





![2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzenamine](/img/structure/B8385829.png)
![1-Chloro-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8385835.png)

